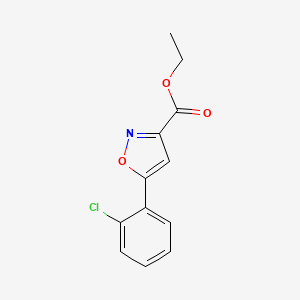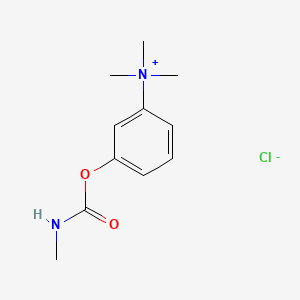
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methochloride of N-methylurethane of 3-dimethylaminophenol is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is derived from 3-dimethylaminophenol, a phenolic compound known for its diverse chemical reactivity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Methochloride of N-methylurethane of 3-dimethylaminophenol typically involves the reaction of 3-dimethylaminophenol with N-methylurethane under specific conditions. The process begins with the synthesis of 3-dimethylaminophenol, which can be achieved by reacting dimethylamine with resorcinol in the presence of an aqueous solution . The crude product is then purified through vacuum distillation to obtain high-purity 3-dimethylaminophenol .
Industrial Production Methods
In an industrial setting, the production of Methochloride of N-methylurethane of 3-dimethylaminophenol involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methochloride of N-methylurethane of 3-dimethylaminophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
Methochloride of N-methylurethane of 3-dimethylaminophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methochloride of N-methylurethane of 3-dimethylaminophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methochloride of N-methylurethane of 3-dimethylaminophenol include:
N-methylurethane: A related compound with similar chemical properties.
3-dimethylaminophenol: The parent compound from which Methochloride of N-methylurethane of 3-dimethylaminophenol is derived.
N-methylformamide: Another compound with comparable reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
64051-06-5 |
|---|---|
Formule moléculaire |
C11H17ClN2O2 |
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4;/h5-8H,1-4H3;1H |
Clé InChI |
HVJNBDDRSWGYDA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


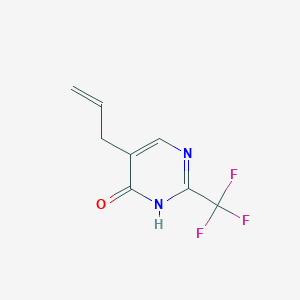
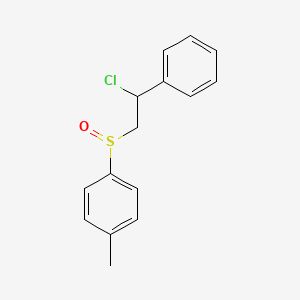

![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)

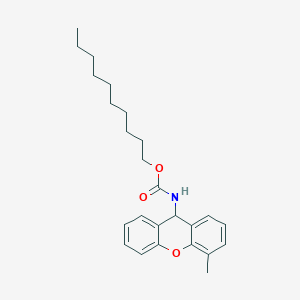
![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
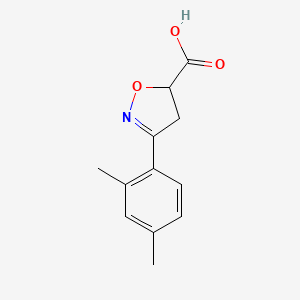
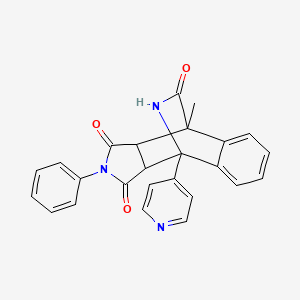

![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)

